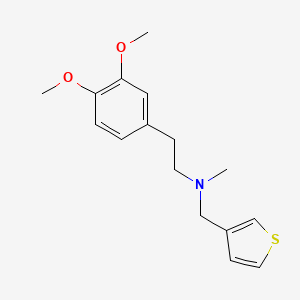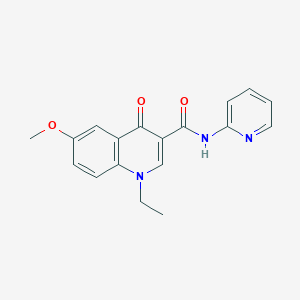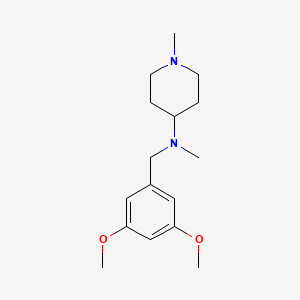![molecular formula C16H15Cl2NO4S B4982571 propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)
propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate, also known as PD168393, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.
Mecanismo De Acción
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate works by inhibiting the activity of the EGFR tyrosine kinase, which is a key signaling molecule involved in the growth and proliferation of cancer cells. EGFR is overexpressed in many types of cancer and is a target for anti-cancer therapy. propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate binds to the ATP-binding site of EGFR and prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for eliminating cancer cells from the body. propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a process that is necessary for tumor growth and metastasis. In addition, propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has been shown to modulate the immune response, which is important for the body's ability to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of selectivity for EGFR and does not inhibit other tyrosine kinases, which reduces the risk of off-target effects. propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has also been shown to have good pharmacokinetic properties, which means that it can be administered orally and has a long half-life in the body.
One limitation of propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is that it has not yet been approved for clinical use. This means that its safety and efficacy in humans are not fully known. In addition, propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has been shown to have some toxicity in animal studies, particularly at high doses.
Direcciones Futuras
There are several future directions for the research and development of propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate. One direction is to further investigate its anti-cancer properties in preclinical and clinical studies. This includes studying its efficacy in combination with other anti-cancer drugs and in different types of cancer.
Another direction is to investigate the potential use of propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate in other diseases, such as inflammatory diseases and autoimmune diseases. propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has been shown to modulate the immune response, which suggests that it may have applications in these areas.
Finally, there is a need to develop more potent and selective inhibitors of EGFR tyrosine kinase. propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is a promising candidate, but there is still room for improvement in terms of its potency and selectivity. Developing more potent and selective inhibitors could lead to more effective and safer anti-cancer therapies.
Métodos De Síntesis
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base to form the intermediate 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoic acid. This intermediate is then reacted with propyl alcohol and a dehydrating agent to form propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. In addition, propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
propyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-2-9-23-16(20)11-3-6-13(7-4-11)19-24(21,22)15-10-12(17)5-8-14(15)18/h3-8,10,19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAFEXUXJVYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)


![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)

![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)



![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)